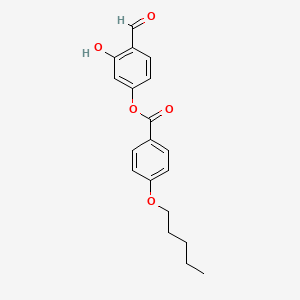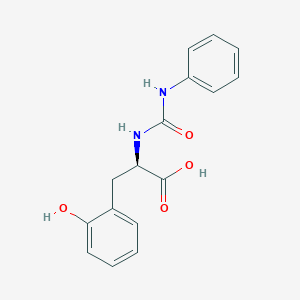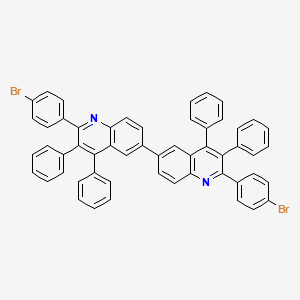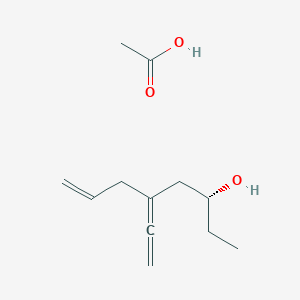![molecular formula C39H44O4 B14218147 Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol CAS No. 823788-47-2](/img/structure/B14218147.png)
Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol is a complex organic compound characterized by the presence of a benzoic acid moiety and a phenylmethanol group substituted with a decylanthracenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound with a carboxyl group attached to a benzene ring.
Phenylmethanol: Contains a hydroxyl group attached to a benzene ring.
Anthracene derivatives: Compounds with similar aromatic structures but different substituents.
Uniqueness
Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol is unique due to its combination of structural features, which confer specific chemical and physical properties. The presence of the decylanthracenylmethoxy group enhances its potential for applications in organic electronics and materials science.
Properties
CAS No. |
823788-47-2 |
|---|---|
Molecular Formula |
C39H44O4 |
Molecular Weight |
576.8 g/mol |
IUPAC Name |
benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C32H38O2.C7H6O2/c1-2-3-4-5-6-7-8-9-17-27-28-18-10-12-20-30(28)32(31-21-13-11-19-29(27)31)24-34-26-16-14-15-25(22-26)23-33;8-7(9)6-4-2-1-3-5-6/h10-16,18-22,33H,2-9,17,23-24H2,1H3;1-5H,(H,8,9) |
InChI Key |
DVWDMPFZGPAFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC4=CC=CC(=C4)CO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)

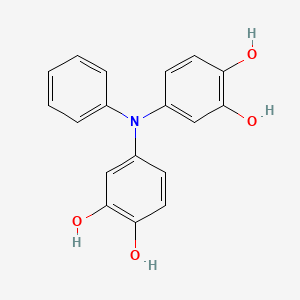
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)

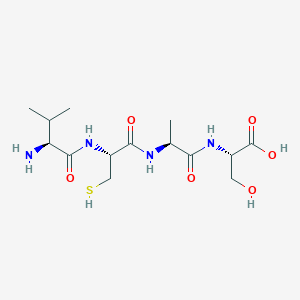
![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)
![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
